molecular formula C10H9N3OS B11959080 1H-Pyrazole-1-carbothioamide, 4,5-dihydro-5-oxo-3-phenyl- CAS No. 58197-04-9

1H-Pyrazole-1-carbothioamide, 4,5-dihydro-5-oxo-3-phenyl-

Cat. No.: B11959080
CAS No.: 58197-04-9
M. Wt: 219.27 g/mol
InChI Key: LQRTZZUNSKIADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by a five-membered ring structure containing two nitrogen atoms and a sulfur atom. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. One common method includes the use of a catalyst such as vitamin B1, which facilitates the reaction under mild conditions . The reaction is usually carried out in an ethanol solvent at room temperature, yielding the desired product in good to excellent yields.

Industrial Production Methods

In an industrial setting, the production of 5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of green catalysts and solvent recycling techniques further enhances the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions under basic conditions.

Major Products Formed

Scientific Research Applications

5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-carbethoxypyrazolone
  • Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
  • N0-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl]

Uniqueness

5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide stands out due to its unique combination of a pyrazole ring with a carbothioamide group. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

CAS No.

58197-04-9

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

5-oxo-3-phenyl-4H-pyrazole-1-carbothioamide

InChI

InChI=1S/C10H9N3OS/c11-10(15)13-9(14)6-8(12-13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,15)

InChI Key

LQRTZZUNSKIADN-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)C(=S)N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.